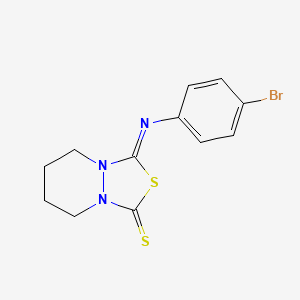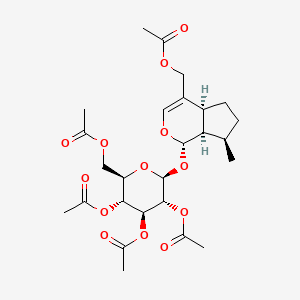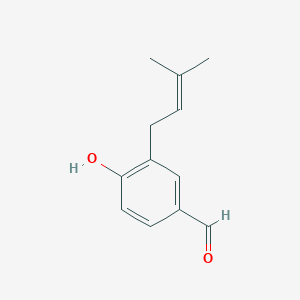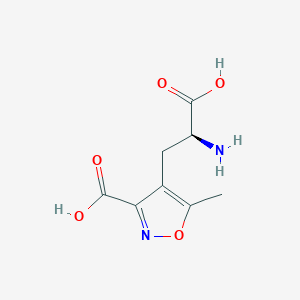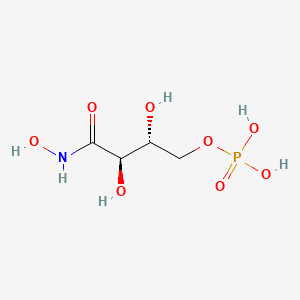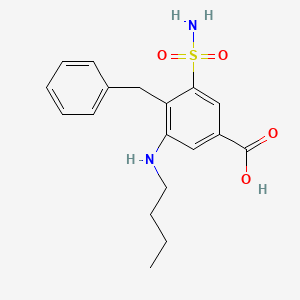
Besunide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Besunide is an aminosulfamoylbenzoic acid-based diuretic.
Applications De Recherche Scientifique
Bioelectrochemical Systems: Technological Aspects
Bioelectrochemical systems (BESs) are emerging technologies that utilize microorganisms to catalyze reactions at the anode and/or cathode. They have a range of applications, including different electron donors and acceptors. Key focuses include analyzing anode and cathode half-reactions, overpotentials, internal energy losses, and productivity. The role of membranes in achieving high efficiencies and pure products, despite increasing internal resistance, is crucial. The potential expansion of BESs into biorefineries is also significant (Hamelers et al., 2010).
Biophotovoltaics and Bioelectrochemical Systems
Biophotovoltaic systems (BPVs), a subset of BESs, use oxygenic photosynthetic organisms, like microalgae and cyanobacteria, to harness light energy for current generation without organic feedstock. This review discusses the state-of-the-art of BPVs and their integration into BES and photovoltaic research. It also explores electron transfer pathways and estimates the achievable power outputs of this technology (McCormick et al., 2015).
Translational Epidemiology in Bioelectrochemical Research
Translational research in epidemiology plays a role in bioelectrochemical research through phases T1–T4, which include exploring the role of scientific discoveries in developing applications, evaluating efficacy, assessing uptake barriers, and assessing impact on population health. Epidemiology contributes significantly to knowledge synthesis, especially through quantitative methods like meta-analysis (Khoury et al., 2010).
Bioelectrochemical Technologies in Agriculture
BESs are emerging as energy-effective and environment-friendly technologies with significant applications in agriculture. They can minimize waste, treat wastewater, and recover electricity, biohydrogen, and other chemicals. Their potential in powering remote sensors, as biosensors, and in food production without sunlight is noteworthy. Future studies should focus on long-term performance and stability of on-farm BES applications (Li, Chen & Anandhi, 2018).
Reverse Vaccinology and Bioelectrochemical Systems
Reverse vaccinology, an application of genomic technologies in vaccine research, has significantly impacted the process of vaccine discovery. It enables the identification of protective targets and the design of efficacious vaccines for challenging pathogens. This technology aligns with the principles of BES research in its approach to integrating high-throughput technologies and scientific insight into biotechnology research (Donati & Rappuoli, 2013).
Propriétés
Numéro CAS |
36148-38-6 |
|---|---|
Nom du produit |
Besunide |
Formule moléculaire |
C18H22N2O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24) |
Clé InChI |
VCPBYLUDWGYFIQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Autres numéros CAS |
36148-38-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



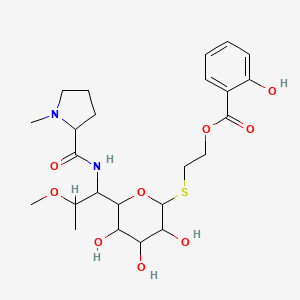
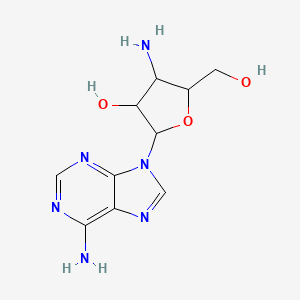

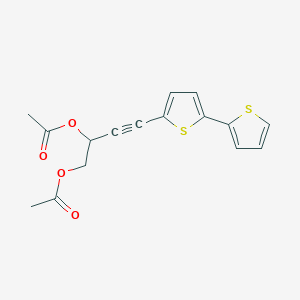
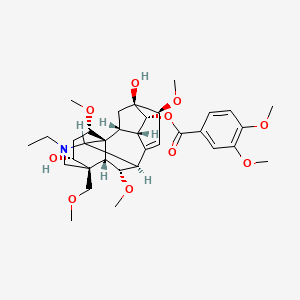
![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)
![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

